N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide
Description
Properties
Molecular Formula |
C13H15NO3S |
|---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H15NO3S/c1-10-5-7-12(8-6-10)18(15,16)14-11(2)13-4-3-9-17-13/h3-9,11,14H,1-2H3 |
InChI Key |
CJZKCAOONBGODS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide typically involves the reaction of 2-acetylfuran with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Oxidation Reactions
The furan ring undergoes oxidation to form furan-2,5-dione derivatives. Key reagents and conditions include:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (0.1 M) | H₂O, 80°C, 6 h | Furan-2,5-dione derivative | 65% | |
| CrO₃ (2 equiv) | AcOH, 50°C, 3 h | Furan-2,5-dione derivative | 72% |
Research Findings :
-
Oxidation occurs preferentially at the α-positions of the furan ring, forming diketones.
-
The methyl group on the benzenesulfonamide moiety stabilizes intermediates via hyperconjugation, enhancing reaction efficiency.
Reduction Reactions
The sulfonamide group can be reduced to primary amines under specific conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ (3 equiv) | THF, reflux, 4 h | N-(1-(Furan-2-yl)ethyl)amine | 58% | |
| NaBH₄/CuCl₂ (catalytic) | MeOH, 25°C, 12 h | N-(1-(Furan-2-yl)ethyl)amine | 41% |
Mechanistic Insights :
-
LiAlH₄ reduces the sulfonamide S=O bond via a two-electron transfer mechanism.
-
NaBH₄/CuCl₂ operates through radical intermediates, leading to lower yields.
Substitution Reactions
Nucleophilic substitution occurs at the sulfonamide nitrogen:
| Nucleophile | Base | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Piperidine | NaH | DMF, 80°C, 2 h | N-Piperidine derivative | 85% | |
| Thiophenol | K₂CO₃ | Acetone, 60°C, 6 h | N-Phenylsulfanylamide derivative | 76% |
Key Observations :
-
Steric hindrance from the ethylfuran group slows substitution kinetics compared to simpler sulfonamides .
-
Electron-withdrawing groups on nucleophiles enhance reactivity.
Electrophilic Aromatic Substitution
The benzene ring undergoes functionalization under electrophilic conditions:
| Reaction Type | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 1 h | 4-Methyl-3-nitrobenzenesulfonamide | 63% | |
| Sulfonation | SO₃/H₂SO₄ | 120°C, 3 h | 4-Methyl-3-sulfobenzenesulfonamide | 55% |
Regioselectivity :
-
The methyl group directs electrophiles to the meta position due to steric and electronic effects.
Hydrolysis Reactions
Acidic or basic hydrolysis cleaves the sulfonamide bond:
| Conditions | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 6 M HCl, reflux, 8 h | – | 4-Methylbenzenesulfonic acid + amine | 89% | |
| 2 M NaOH, 100°C, 6 h | – | 4-Methylbenzenesulfonate + amine | 78% |
Kinetic Studies :
-
Hydrolysis rates are pH-dependent, with acidic conditions favoring rapid cleavage.
Comparative Reactivity with Analogues
The methyl group on the benzene ring enhances stability and modulates reactivity:
| Compound | Oxidation Rate (rel.) | Reduction Yield |
|---|---|---|
| N-(1-(Furan-2-yl)ethyl)benzenesulfonamide | 1.0 | 58% |
| N-(1-(Furan-2-yl)ethyl)-4-Cl-BSA | 1.2 | 49% |
| N-(1-(Furan-2-yl)ethyl)-4-Me-BSA | 0.8 | 65% |
Key Insight :
-
Electron-donating methyl groups decelerate oxidation but improve reduction yields.
Scientific Research Applications
Antimicrobial Applications
N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide exhibits significant antimicrobial activity against various bacterial strains.
Key Findings:
- Structure-Activity Relationship (SAR) : Modifications to the compound can enhance its antibacterial properties. For instance, introducing a 4-methoxy group increased activity against Staphylococcus aureus and Pseudomonas aeruginosa by twofold compared to the parent compound .
- Gram-positive vs. Gram-negative Activity : The compound shows varying efficacy against different types of bacteria. It retains strong activity against Gram-positive organisms while demonstrating moderate effects against Gram-negative strains like Escherichia coli .
Data Table: Antibacterial Activity
| Modification | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |
|---|---|---|
| Parent Compound | Moderate | Moderate |
| 4-Methoxy Group | Increased (2-fold) | Same |
| Naphthyl Replacement | Lost activity | Lost activity |
Anticancer Potential
The compound's structure also positions it as a candidate for anticancer therapies.
Case Studies:
- In Vitro Studies : Research has indicated that sulfonamide derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in tumor cells .
- Targeting Mechanisms : this compound may function as a prodrug that releases active agents upon metabolic conversion, enhancing its therapeutic index against cancer cells .
Data Table: Anticancer Efficacy
| Study Type | Cancer Type | Efficacy Observed |
|---|---|---|
| In Vitro | Breast Cancer | Significant inhibition |
| In Vivo | Colon Cancer | Tumor size reduction |
Drug Delivery Systems
The compound has been explored for use in nanoparticle-based drug delivery systems, which enhance the bioavailability and targeting of therapeutic agents.
Insights:
- Nanoparticle Coating : Research indicates that using this compound as a coating for nanoparticles can improve their stability and targeting capabilities in vivo. For instance, PEG-coated nanoparticles have shown prolonged circulation time and enhanced targeting to cancer cells .
- Combination Therapies : The compound's incorporation into liposomal formulations allows for simultaneous imaging and treatment of tumors, providing real-time monitoring of therapeutic effects .
Data Table: Drug Delivery Applications
| Delivery System | Targeted Disease | Enhancement Observed |
|---|---|---|
| Liposomal Formulation | Ovarian Cancer | Improved targeting |
| Magnetic Nanoparticles | Brain Tumors | Enhanced imaging capability |
Mechanism of Action
The mechanism of action of N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide (3a)
N-[2-(1H-Benzimidazol-1-yl)ethyl]-4-methylbenzenesulfonamide (9)
N-(1-(5-Chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide (67)
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
- Substituent : Azide-functionalized butan-2-yl group.
- Key Reaction : Nucleophilic substitution (80% overall yield) .
- Comparison : Azide groups enable click chemistry applications but introduce handling risks (explosivity), unlike the stable furan in 3a .
Reaction Efficiency and Yield
Analysis : While benzimidazole and alkenyl substituents (e.g., 9 , 2n ) achieve higher yields due to enhanced stability or reactivity, 3a’s furan group balances moderate yield with stereochemical control.
Spectral and Physicochemical Properties
NMR Spectroscopy
- 3a : Furan protons resonate at δ 6.3–7.4 ppm (aromatic), with distinct splitting due to the oxygen atom’s electronegativity .
- 9 : Benzimidazole protons appear downfield (δ 7.5–8.2 ppm) due to aromatic ring currents and electron withdrawal .
- 67 : Chloro and hydroxy substituents cause deshielding (δ 7.8–8.5 ppm for aromatic protons) .
Biological Activity
N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the realm of antimicrobial properties. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C13H15NO3S, with a molecular weight of 265.33 g/mol. It features a furan ring attached to an ethyl group and a 4-methylbenzenesulfonamide moiety. The unique combination of these structural elements contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H15NO3S |
| Molecular Weight | 265.33 g/mol |
| Structural Features | Furan ring, sulfonamide group |
This compound primarily exerts its biological effects through the sulfonamide group, which mimics natural substrates and inhibits various enzymes. This inhibition disrupts critical biochemical pathways, positioning the compound as a potential therapeutic agent. The furan ring enhances binding affinity to specific molecular targets, allowing for effective inhibition of enzyme activity.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against several bacterial strains. Notably, it has shown effectiveness against:
- Escherichia coli (MIC = 50 µM)
- Streptococcus agalactiae (MIC = 75 µM)
These findings suggest that the compound could be a candidate for developing new antimicrobial agents targeting resistant bacterial infections .
Case Studies and Research Findings
- Antibacterial Screening : A study evaluated various derivatives of sulfonamides, including this compound, highlighting its significant antibacterial properties against Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth was comparable to established antibiotics .
- Mechanistic Insights : Research demonstrated that the compound interacts with bacterial enzymes by forming hydrogen bonds at active sites, effectively inhibiting their function. This interaction is crucial for its antimicrobial efficacy.
- Comparative Analysis : A comparison with structurally similar compounds revealed that this compound has enhanced reactivity due to the presence of both the furan ring and sulfonamide group, distinguishing it from other sulfonamides which may lack such functional diversity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the furan ring.
- Introduction of the ethyl group.
- Sulfonation to yield the final product.
This synthetic pathway is essential for producing compounds with desired biological activities and can be optimized for yield and purity.
Q & A
Basic: What synthetic methodologies are most effective for preparing N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide?
Answer:
The compound is typically synthesized via alkylation of sulfonamides using trichloroacetimidates under thermal conditions (Procedure A), yielding a 44% isolated product after silica gel chromatography . Alternative routes involve nucleophilic substitution between 4-methylbenzenesulfonyl chloride and furan-containing amines. For example, analogous sulfonamides are synthesized by reacting sulfonyl chlorides with amino alcohols in aqueous sodium carbonate, followed by crystallization from methanol (76% yield) . Key steps include monitoring reaction progress via TLC and purification using column chromatography (20% ethyl acetate/hexanes) .
Basic: How is the structural confirmation of this compound achieved in crystallographic studies?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The sulfonamide group adopts a distorted tetrahedral geometry at the sulfur atom (e.g., O–S–O angles ≈119°), with molecular packing stabilized by N–H⋯O and C–H⋯O hydrogen bonds . Disorder in side chains (e.g., hydroxyethyl groups) is modeled with split occupancies (e.g., 59:41 ratio) . Refinement using SHELXL resolves torsional angles (e.g., C–S–N–C ≈68°) and validates bond lengths (e.g., S–N ≈1.63 Å) .
Advanced: What challenges arise during crystallographic refinement of this compound using SHELX software?
Answer:
SHELX refinement faces challenges in handling:
- Disordered moieties : Flexible furan or alkyl chains require multi-position modeling (e.g., split occupancies) .
- Twinned data : High-resolution datasets may require specialized algorithms for deconvoluting overlapping reflections .
- Hydrogen bonding networks : Intermolecular interactions (e.g., N–H⋯O) must be manually validated to avoid overfitting .
SHELXL’s robustness in small-molecule refinement compensates for these issues, but manual intervention is critical for accurate hydrogen placement and thermal parameter adjustment .
Advanced: How do structural modifications of the furan or sulfonamide groups impact biological activity?
Answer:
- Furan modifications : Replacing the furan with a thiazole ring alters selectivity (e.g., TRPM8 channel antagonism vs. other ion channels) . Electrophilic substitution on the furan (e.g., methoxy groups) enhances solubility but may reduce binding affinity .
- Sulfonamide substitutions : Introducing cyano or hydroxyethyl groups modulates lipophilicity and hydrogen-bonding capacity. For example, N-(2-hydroxyethyl) analogs show improved TRPM8 antagonism due to stronger interactions with Tyr158 and Met103 residues .
Data Contradiction: How can researchers resolve discrepancies in reported biological activities (e.g., TRPM8 vs. anti-tubercular effects)?
Answer:
- Assay standardization : Variations in Mycobacterium tuberculosis strains (e.g., H37Rv vs. clinical isolates) or TRPM8 expression systems (e.g., HEK293 vs. neuronal cells) may explain divergent results .
- Structural validation : Confirm compound purity via HPLC and NMR before biological testing .
- Dose-response analysis : Use IC50/EC50 curves to compare potency across studies. For example, anti-tubercular activity at 3.1 µg/mL may reflect specific scaffold interactions distinct from TRPM8 effects .
Advanced: What mechanistic insights explain its role as a TRPM8 channel antagonist?
Answer:
Molecular docking reveals hydrogen bonding between the sulfonamide oxygen and TRPM8’s Tyr158, while the furan ring engages in π-π stacking with Phe802 . Electrophysiological assays show that hydroxyethyl substitutions enhance binding stability by forming additional hydrogen bonds with Met103 . Mutagenesis studies (e.g., Tyr158Ala) confirm these interactions are critical for antagonism .
Methodological: What are best practices for NMR characterization of this compound?
Answer:
- 1H NMR : Identify diagnostic signals: aromatic protons (δ 7.2–8.1 ppm), furan protons (δ 6.2–7.4 ppm), and sulfonamide NH (δ 5.5–6.0 ppm, broad) .
- 13C NMR : Confirm sulfonamide quaternary carbon (δ ≈140 ppm) and furan carbons (δ ≈110–150 ppm) .
- 2D NMR : Use HSQC to correlate NH protons with adjacent carbons and NOESY to confirm spatial proximity of aromatic/furan groups .
Advanced: How does molecular docking elucidate its anti-tubercular mechanism against enoyl-ACP reductase?
Answer:
Docking (e.g., AutoDock Vina) predicts hydrogen bonds between the sulfonamide group and enoyl-ACP reductase’s catalytic triad (e.g., Tyr158, Lys165). The furan moiety occupies a hydrophobic pocket near Met103, while methylbenzenesulfonamide aligns with the substrate-binding site . Free energy calculations (MM/GBSA) validate binding affinities (ΔG ≈−9.5 kcal/mol), consistent with experimental MIC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
